

# Introduction: The Molecular Profile of a Versatile Bifunctional Reagent

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## Compound of Interest

Compound Name: *Methyl 12-bromododecanoate*

Cat. No.: B1366824

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**Methyl 12-bromododecanoate** (CAS No. 26825-96-5) is a long-chain fatty acid ester distinguished by its bifunctional nature. It incorporates a terminal bromine atom and a methyl ester group, making it a valuable intermediate in organic synthesis.<sup>[1]</sup> The presence of a primary alkyl bromide at one end of a twelve-carbon chain and an ester at the other allows for selective chemical modifications at either terminus. This unique structure makes it an important building block for introducing long lipophilic spacers, a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.<sup>[2][3]</sup> This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and analytical characterization, offering field-proven insights for its application in research and development.

## Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of **Methyl 12-bromododecanoate** is critical for its effective use in experimental design, from reaction setup to purification and storage.

## Molecular Structure and Identity

The molecule consists of a C12 linear alkyl chain. A bromo-substituent is located at the C12 position, and a methyl ester group is at the C1 position. This structure provides two distinct reactive sites.

Caption: Structural representation of **Methyl 12-bromododecanoate**.

## Quantitative Physicochemical Data

The key properties are summarized below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.

Property	Value	Source(s)
CAS Number	26825-95-6	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>25</sub> BrO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	293.24 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Physical State	Liquid or Solid/Semi-solid	<a href="#">[4]</a> <a href="#">[5]</a>
Purity	≥95% - 97%	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Storage Temperature	Room temperature, sealed in dry, dark place	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	QNXOHINFQALBQN-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>

Note: The physical state at room temperature can vary depending on the purity of the sample. Highly pure samples tend to be solids or semi-solids, while impurities can depress the melting point, causing it to appear as a liquid.

## Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for **Methyl 12-bromododecanoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (<sup>1</sup>H) NMR spectroscopy is a primary tool for structural confirmation. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

- <sup>1</sup>H NMR Predicted Chemical Shifts ( $\delta$ ) in CDCl<sub>3</sub>:

- ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH<sub>3</sub>). This signal is a singlet as there are no adjacent protons.[8]
- ~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH<sub>2</sub>-Br). The signal is split into a triplet by the two neighboring protons on the adjacent CH<sub>2</sub> group.
- ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group of the ester (CH<sub>2</sub>-COO-). This signal is also a triplet due to coupling with the adjacent CH<sub>2</sub> group.
- ~1.85 ppm (multiplet, 2H): Protons on the carbon beta to the bromine atom (-CH<sub>2</sub>-CH<sub>2</sub>-Br).
- ~1.63 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-COO-).
- ~1.20-1.45 ppm (broad multiplet, 12H): Protons of the remaining eight methylene groups in the central part of the alkyl chain. These signals overlap significantly, forming a broad, complex multiplet.[9][10][11]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

- Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M<sup>+</sup>): A peak corresponding to the molecular weight (m/z 292/294) should be observable. The characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity (M<sup>+</sup> and M+2).
- Key Fragment Ions: Common fragmentation includes the McLafferty rearrangement, typical for esters, which would produce a fragment ion at m/z = 74.[12] Loss of the methoxy group (-OCH<sub>3</sub>) would result in a fragment at m/z 261/263. Cleavage of the bromine atom would yield a fragment at m/z 213.

## Experimental Protocol: Acquiring a <sup>1</sup>H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality <sup>1</sup>H NMR spectrum.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Methyl 12-bromododecanoate**.
  - Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS).  $\text{CDCl}_3$  is a standard solvent for non-polar to moderately polar organic molecules.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (Example: 400 MHz Spectrometer):
  - Insert the sample into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ . This step is crucial for maintaining a stable magnetic field.
  - Shim the magnetic field to optimize its homogeneity. This is validated by observing a sharp, symmetrical peak for the TMS signal.
- Data Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
- Data Processing and Validation:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.<sup>[8]</sup>
  - Integrate the signals. The integral ratios should correspond to the number of protons in each environment (e.g., 3H:2H:2H:16H). This internal consistency validates the structural

assignment.

## Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of **Methyl 12-bromododecanoate** stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the ester is prone to hydrolysis or transesterification.[13]

### Reactions at the Alkyl Bromide Terminus

The C-Br bond is polarized, making the terminal carbon electrophilic and a target for nucleophiles.[14] As a primary alkyl halide, it readily undergoes  $S_N2$  reactions with a wide range of nucleophiles.[15] Steric hindrance is minimal at this position, favoring the backside attack characteristic of the  $S_N2$  mechanism.[15][16]

- Common  $S_N2$  Transformations:
  - Azide Synthesis: Reaction with sodium azide ( $NaN_3$ ) in a polar aprotic solvent like DMF yields Methyl 12-azidododecanoate.
  - Thiol Synthesis: Reaction with sodium hydrosulfide ( $NaSH$ ) can produce the corresponding thiol.
  - Ether Synthesis: Williamson ether synthesis with an alkoxide (e.g., sodium ethoxide) yields an ether.
  - Cyanide Synthesis: Reaction with sodium cyanide ( $NaCN$ ) extends the carbon chain by one, forming Methyl 13-cyanotridecanoate.

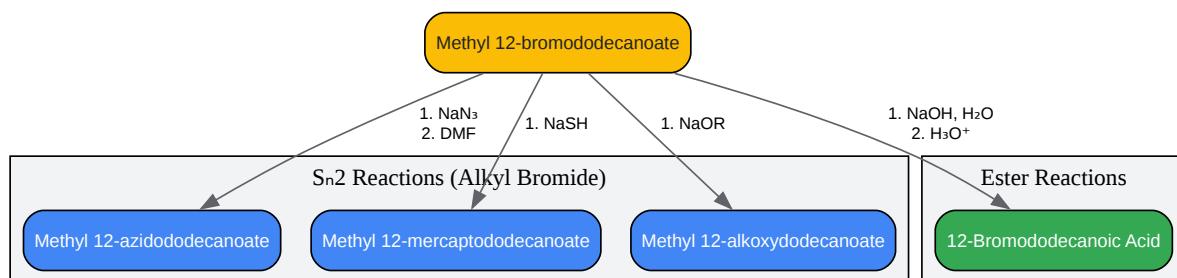
### Reactions at the Methyl Ester Terminus

The ester group can be hydrolyzed under acidic or basic conditions to yield 12-bromododecanoic acid.

- Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g.,  $NaOH$  or  $KOH$ ) followed by acidic workup is a common and efficient method.

- Acid-Catalyzed Hydrolysis: Refluxing with a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ) in water will also cleave the ester.

The ability to selectively target one functional group while leaving the other intact is a key advantage for multi-step synthesis. For instance,  $\text{S}_{\text{n}}2$  reactions are typically performed under neutral or slightly basic conditions at moderate temperatures, which do not affect the ester group. Conversely, ester hydrolysis requires more forcing conditions (strong acid or base) that can be chosen to avoid reacting with the alkyl bromide.



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Caption: Key synthetic transformations of **Methyl 12-bromododecanoate**.

## Applications in Research and Drug Development

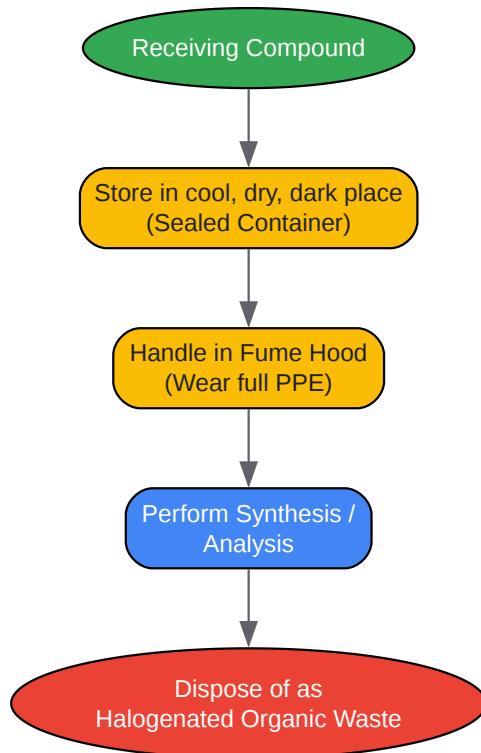
**Methyl 12-bromododecanoate** serves as a crucial intermediate in several fields.<sup>[1]</sup>

- **Drug Delivery and Development:** The long C12 chain is used to increase the lipophilicity of drug candidates, potentially improving their membrane permeability and altering their pharmacokinetic profiles.<sup>[17]</sup> It can act as a linker to attach drugs to carrier molecules or to form PROTACs (Proteolysis Targeting Chimeras).
- **Surfactant Synthesis:** The bifunctional nature allows for the synthesis of specialized surfactants with a polar head group (derived from the ester) and a functionalizable tail (from the bromide).<sup>[1]</sup>
- **Materials Science:** It is used in the synthesis of functionalized monomers for polymerization and in the creation of self-assembled monolayers on surfaces.

# Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][7]
- Precautionary Measures:
  - Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Avoid breathing vapors or dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
  - Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials like strong oxidizing agents.[1][4]
  - First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[19]



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Caption: Recommended workflow for safe handling and disposal.

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- To cite this document: BenchChem. [Introduction: The Molecular Profile of a Versatile Bifunctional Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366824#physicochemical-properties-of-methyl-12-bromododecanoate]

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